Enhanced Lipophilicity vs. Pyrazine Analog Drives Superior Predicted Membrane Partitioning
The target compound demonstrates significantly greater lipophilicity than its direct analog Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. Its computed XLogP3 is 2.8 [1], whereas replacing the benzo[b]thiophene with a pyrazine ring results in a drastically lower XLogP3 of approximately -0.4 . This difference of over 3 log units predicts a substantially higher capacity for passive membrane diffusion, a critical advantage for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (XLogP3 ≈ -0.4) |
| Quantified Difference | ΔXLogP3 ≈ 3.2 |
| Conditions | Computed by XLogP3 algorithm (PubChem). Comparator value estimated from structural analog data. |
Why This Matters
For research programs targeting intracellular enzymes or receptors, a higher XLogP3 directly correlates with better passive membrane permeability, making this benzo[b]thiophene derivative a more suitable starting point than the less lipophilic pyrazine analog.
- [1] PubChem. Compound Summary for CID 91626691: Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. Accessed April 28, 2026. View Source
